![molecular formula C10H13NO B13418515 2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile](/img/structure/B13418515.png)
2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of an oxabicycloheptane ring system, which imparts significant stability and reactivity. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethylcyclohexanone with a suitable nitrile source in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration. This ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxides, primary amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Buten-2-one, 4-(4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)
- 3-Buten-2-one, 4-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]hept-1-yl)
Uniqueness
2,4,4-Trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This makes it more reactive and versatile compared to other similar compounds, allowing for a broader range of chemical transformations and applications.
Propriétés
Formule moléculaire |
C10H13NO |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2,4,4-trimethyl-7-oxabicyclo[4.1.0]hept-2-ene-3-carbonitrile |
InChI |
InChI=1S/C10H13NO/c1-6-7(5-11)10(2,3)4-8-9(6)12-8/h8-9H,4H2,1-3H3 |
Clé InChI |
ZVHDMRZFTSHGNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(CC2C1O2)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



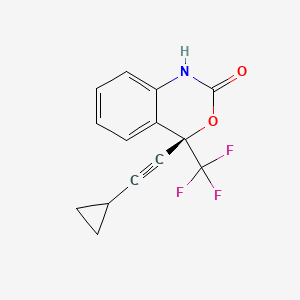
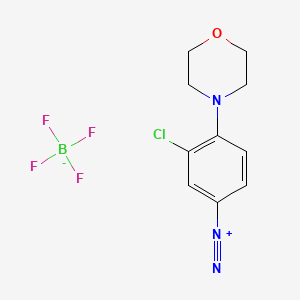


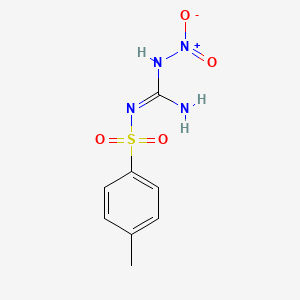
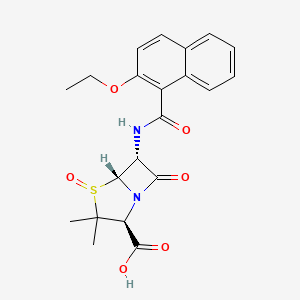
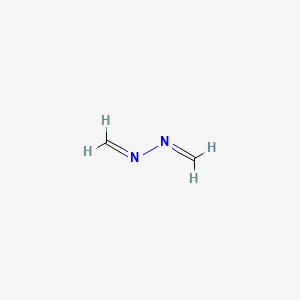

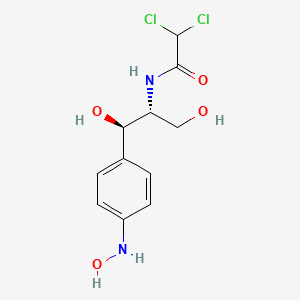
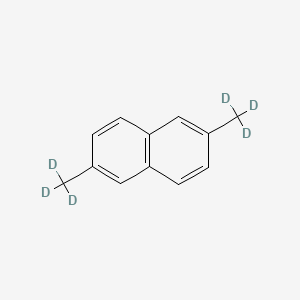

![1,4-Dichloro-2-[(chloromethyl)thio]-benzene](/img/structure/B13418502.png)

